molecular formula C22H19N3OS B11697070 (2Z)-5-(3-methylbenzyl)-2-[(2E)-(naphthalen-1-ylmethylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol

(2Z)-5-(3-methylbenzyl)-2-[(2E)-(naphthalen-1-ylmethylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol

Cat. No.: B11697070
M. Wt: 373.5 g/mol
InChI Key: HEZZDYQMGZYVNA-OEAKJJBVSA-N
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Description

The compound (2Z)-5-[(3-METHYLPHENYL)METHYL]-2-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with various substituents, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-[(3-METHYLPHENYL)METHYL]-2-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process:

    Formation of the Thiazolidinone Core: The initial step involves the cyclization of a suitable thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Hydrazone Moiety: The thiazolidinone intermediate is then reacted with a hydrazine derivative to introduce the hydrazone functionality.

    Aldol Condensation: The final step involves an aldol condensation reaction with a naphthaldehyde derivative to introduce the naphthylidene group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-[(3-METHYLPHENYL)METHYL]-2-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the hydrazone moiety to hydrazine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

(2Z)-5-[(3-METHYLPHENYL)METHYL]-2-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-5-[(3-METHYLPHENYL)METHYL]-2-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and apoptosis.

    Pathways: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-5-[(PHENYL)METHYL]-2-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE
  • (2Z)-5-[(4-METHYLPHENYL)METHYL]-2-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE

Uniqueness

(2Z)-5-[(3-METHYLPHENYL)METHYL]-2-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

IUPAC Name

(2Z)-5-[(3-methylphenyl)methyl]-2-[(E)-naphthalen-1-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19N3OS/c1-15-6-4-7-16(12-15)13-20-21(26)24-22(27-20)25-23-14-18-10-5-9-17-8-2-3-11-19(17)18/h2-12,14,20H,13H2,1H3,(H,24,25,26)/b23-14+

InChI Key

HEZZDYQMGZYVNA-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CC2C(=O)N/C(=N/N=C/C3=CC=CC4=CC=CC=C43)/S2

Canonical SMILES

CC1=CC(=CC=C1)CC2C(=O)NC(=NN=CC3=CC=CC4=CC=CC=C43)S2

Origin of Product

United States

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